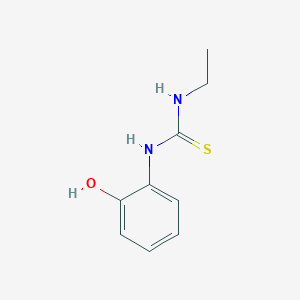
N-Ethyl-N'-(2-hydroxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as chemistry, biology, and medicine. The compound’s structure consists of an ethyl group attached to one nitrogen atom and a 2-hydroxyphenyl group attached to the other nitrogen atom of the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea can be synthesized through a condensation reaction between ethylamine and 2-hydroxyphenyl isothiocyanate. The reaction typically occurs in an aqueous medium or an organic solvent such as ethanol. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of N-Ethyl-N’-(2-hydroxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N’-(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Potential therapeutic agent due to its biological activities, including anti-inflammatory and antitumor effects.
Industry: Used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.
Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
N-Methyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-Allyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with an allyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is unique due to its specific combination of an ethyl group and a 2-hydroxyphenyl group, which imparts distinct chemical and biological properties. Its unique structure allows it to interact differently with molecular targets compared to other thiourea derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15175-43-6 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-ethyl-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |
InChI Key |
TZFJMJYRNOGQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















